molecular formula C19H14ClF2N3O5S2 B11424367 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B11424367
M. Wt: 501.9 g/mol
InChI Key: WIAZCHLGPBVCJU-UHFFFAOYSA-N
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Description

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonyl group, a pyrimidinone core, and a difluorophenylacetamide moiety, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chloromethoxyphenyl Group: This step involves the reaction of the sulfonylated pyrimidinone with 3-chloro-4-methoxyphenyl derivatives, often through nucleophilic substitution.

    Formation of the Difluorophenylacetamide Moiety: The final step includes the coupling of the intermediate with 3,4-difluoroaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, the compound might be explored as a lead compound for drug development. Its ability to interact with various biological targets could make it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including advanced polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and pyrimidinone groups could play crucial roles in binding to molecular targets, while the difluorophenylacetamide moiety might enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
  • **2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide
  • **2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

The presence of the difluorophenyl group in this compound distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it unique in its class.

Properties

Molecular Formula

C19H14ClF2N3O5S2

Molecular Weight

501.9 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

WIAZCHLGPBVCJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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